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molecular formula C10H6F6O2 B8766445 Methyl 2,6-bis(trifluoromethyl)benzoate

Methyl 2,6-bis(trifluoromethyl)benzoate

Cat. No. B8766445
M. Wt: 272.14 g/mol
InChI Key: REVARYIIRMTKOD-UHFFFAOYSA-N
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Patent
US05504112

Procedure details

58 ml of a 1.2M solution of diisobutylaluminium hydride (DIBAH) were added at 0° C. to a solution of 5.59 g of the product of Stage A and 60 ml of toluene. The temperature was allowed to return to 20° C. and the reaction mixture was stirred for 4 hours, then poured into a molar solution of potassium and sodium double tartrate and extracted with isopropyl ether. The aqueous phase was saturated with sodium chloride, followed by extraction with ethyl acetate, drying, filtering, rinsing and bringing to dryness to obtain after chromatography on silica (eluant: hexane-ethyl acetate (9-1)), 4.72 g of the desired product.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.59 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[F:11][C:12]([F:28])([F:27])[C:13]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23]([F:26])([F:25])[F:24])[C:14]=1[C:15](OC)=[O:16].[K].[Na]>C1(C)C=CC=CC=1>[F:11][C:12]([F:27])([F:28])[C:13]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23]([F:26])([F:24])[F:25])[C:14]=1[CH2:15][OH:16] |f:0.1,^1:28,29|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
5.59 g
Type
reactant
Smiles
FC(C1=C(C(=O)OC)C(=CC=C1)C(F)(F)F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to 20° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with isopropyl ether
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
filtering
WASH
Type
WASH
Details
rinsing

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C1=C(CO)C(=CC=C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.72 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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